molecular formula C7H6BBrO4 B1279456 3-Borono-5-bromobenzoic acid CAS No. 913835-73-1

3-Borono-5-bromobenzoic acid

Cat. No.: B1279456
CAS No.: 913835-73-1
M. Wt: 244.84 g/mol
InChI Key: CWBLIPMCDMSOFX-UHFFFAOYSA-N
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Description

3-Borono-5-bromobenzoic acid is a boronic acid derivative with the molecular formula C7H6BBrO4. It is a versatile compound used in various chemical reactions and has significant applications in scientific research and industry. The compound is known for its unique properties, making it valuable in organic synthesis and other fields.

Biochemical Analysis

Biochemical Properties

3-Borono-5-bromobenzoic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with enzymes and proteins through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition, where this compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit specific kinases involved in cell signaling, leading to altered phosphorylation states of downstream targets. This modulation can result in changes in gene expression profiles and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of its boronic acid group to serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. Additionally, the bromine atom in the compound can participate in halogen bonding interactions with biomolecules, further influencing its binding affinity and specificity . These interactions can lead to changes in gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of boronic acid and bromobenzoic acid derivatives. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained inhibition of enzyme activity and prolonged alterations in cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. Threshold effects have been observed, where a specific concentration of the compound is required to achieve the desired biochemical effect without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by oxidative enzymes, leading to the formation of hydroxylated and deboronated metabolites. These metabolic transformations can affect the compound’s activity and its impact on metabolic fluxes and metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s boronic acid group can form complexes with intracellular molecules, influencing its distribution and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. Its activity and function can be modulated by its localization, affecting processes such as enzyme inhibition and gene regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Borono-5-bromobenzoic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Borono-5-bromobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

3-Borono-5-bromobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Borono-5-bromobenzoic acid is unique due to its combination of boronic acid and bromine functional groups, which provide versatility in chemical reactions. This makes it a valuable compound for various applications in organic synthesis, drug development, and material science .

Properties

IUPAC Name

3-borono-5-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BBrO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBLIPMCDMSOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466951
Record name 3-Borono-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-73-1
Record name 3-Borono-5-bromobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Borono-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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